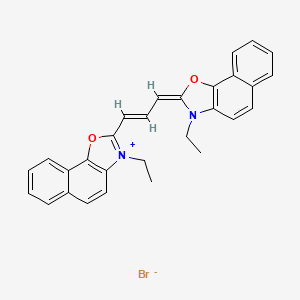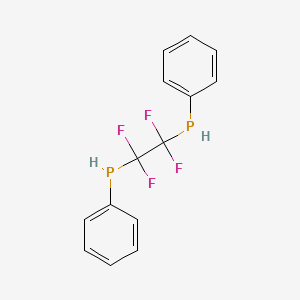
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two phenylphosphane groups attached to a tetrafluoroethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) typically involves the reaction of tetrafluoroethane with phenylphosphane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures efficient and cost-effective production. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) include phosphine oxides, reduced phosphine derivatives, and substituted phenylphosphane compounds
Wissenschaftliche Forschungsanwendungen
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are used as catalysts in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It may have applications in drug discovery and development.
Medicine: Research is ongoing to explore the potential therapeutic uses of the compound, including its role as a pharmacological agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through coordination bonds or non-covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2-Tetrafluoroethane: An isomer of the compound, used as a refrigerant and foam expansion agent.
1,1,2,2-Tetrafluoroethane: Another isomer, used in similar applications as 1,1,1,2-tetrafluoroethane.
1,1,1,2-Tetrachloro-2,2-difluoroethane: A related compound with different halogen substituents, used in industrial applications.
Uniqueness
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) is unique due to the presence of both tetrafluoroethane and phenylphosphane groups in its structure. This combination imparts distinct chemical properties, such as high reactivity and the ability to form stable complexes with transition metals. These properties make the compound valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63878-93-3 |
|---|---|
Molekularformel |
C14H12F4P2 |
Molekulargewicht |
318.19 g/mol |
IUPAC-Name |
phenyl-(1,1,2,2-tetrafluoro-2-phenylphosphanylethyl)phosphane |
InChI |
InChI=1S/C14H12F4P2/c15-13(16,19-11-7-3-1-4-8-11)14(17,18)20-12-9-5-2-6-10-12/h1-10,19-20H |
InChI-Schlüssel |
RZBOXSKBIFYMAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)PC(C(F)(F)PC2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


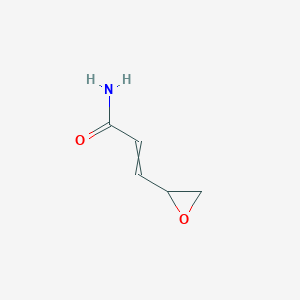
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
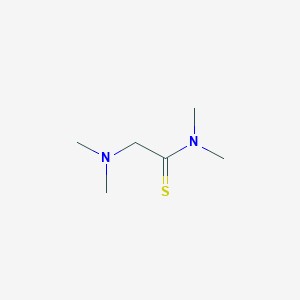
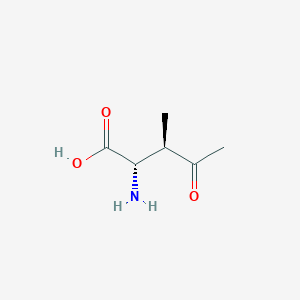
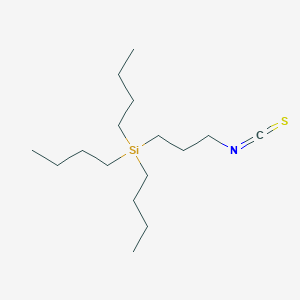
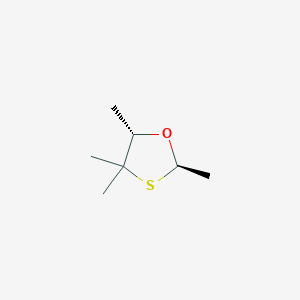
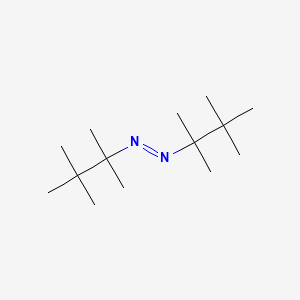
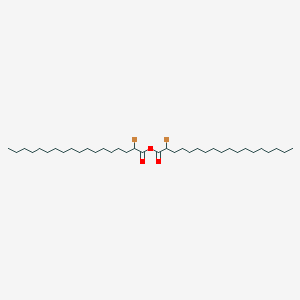
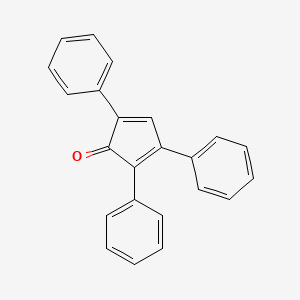
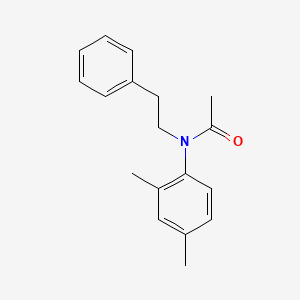


![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
